![molecular formula C5H6O3 B176597 3,7-Dioxabicyclo[4.1.0]heptan-2-one CAS No. 197248-90-1](/img/structure/B176597.png)
3,7-Dioxabicyclo[4.1.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dioxabicyclo[4.1.0]heptan-2-one, also known as dioxolane, is a cyclic organic compound with the molecular formula C5H8O2. Dioxolane is a colorless liquid that has a fruity odor and is used in various industrial applications. In recent years, dioxolane has gained attention in the scientific community due to its potential applications in the field of chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 3,7-Dioxabicyclo[4.1.0]heptan-2-one is not fully understood, but it is believed to act as a nucleophile in chemical reactions. Dioxolane is also known to form stable complexes with metal ions, which can be useful in various chemical and biochemical applications.
Biochemical and Physiological Effects
Dioxolane has been shown to have a low toxicity and is not believed to have any significant physiological effects. However, it is important to note that 3,7-Dioxabicyclo[4.1.0]heptan-2-one has not been extensively studied in terms of its potential health effects, and further research is needed to fully understand its safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,7-Dioxabicyclo[4.1.0]heptan-2-one is its ability to act as a solvent in a wide range of chemical reactions, making it a versatile tool in the laboratory. However, 3,7-Dioxabicyclo[4.1.0]heptan-2-one is also highly flammable and can be hazardous if not handled properly. Additionally, 3,7-Dioxabicyclo[4.1.0]heptan-2-one is not compatible with all types of chemicals and may not be suitable for certain reactions.
Orientations Futures
There are several potential future directions for research on 3,7-Dioxabicyclo[4.1.0]heptan-2-one, including its use as a reagent in the synthesis of complex organic molecules, its use as a building block in the production of new materials, and its application in the field of biochemistry for the synthesis of nucleotides and nucleosides. Further research is also needed to fully understand the safety profile of 3,7-Dioxabicyclo[4.1.0]heptan-2-one and its potential health effects.
Méthodes De Synthèse
Dioxolane can be synthesized through various methods, including the reaction of formaldehyde with ethylene glycol, the reaction of ethylene oxide with acetaldehyde, and the reaction of acetaldehyde with ethylene glycol. These methods have been widely used in the industrial production of 3,7-Dioxabicyclo[4.1.0]heptan-2-one.
Applications De Recherche Scientifique
Dioxolane has been used in various scientific research applications, including as a solvent in chemical reactions, as a building block in the synthesis of pharmaceuticals and agrochemicals, and as a stabilizer in the production of polymers. Dioxolane has also been investigated for its potential applications in the field of biochemistry, including as a reagent for the protection of amino acids and peptides, and as a component in the synthesis of nucleotides and nucleosides.
Propriétés
Numéro CAS |
197248-90-1 |
|---|---|
Nom du produit |
3,7-Dioxabicyclo[4.1.0]heptan-2-one |
Formule moléculaire |
C5H6O3 |
Poids moléculaire |
114.1 g/mol |
Nom IUPAC |
3,7-dioxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C5H6O3/c6-5-4-3(8-4)1-2-7-5/h3-4H,1-2H2 |
Clé InChI |
BBBHKSVPYKDJKO-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C2C1O2 |
SMILES canonique |
C1COC(=O)C2C1O2 |
Synonymes |
Pentonic acid, 2,3-anhydro-4-deoxy-, -delta--lactone (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



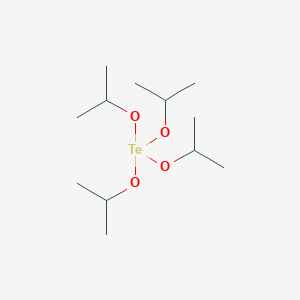
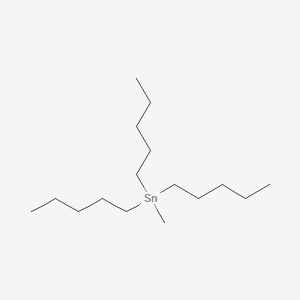

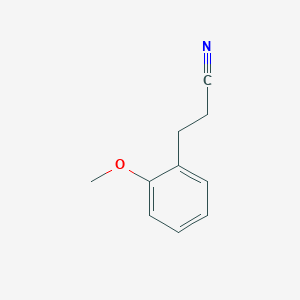


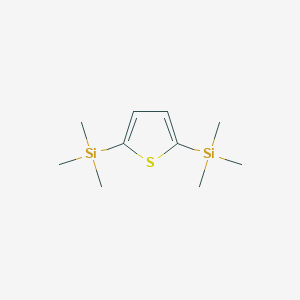

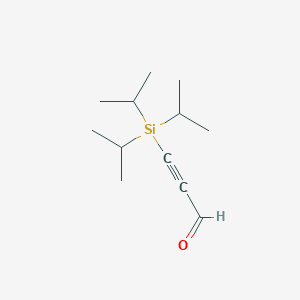

![6-ethoxy-1H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)


![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B176550.png)